1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Condensation Reactions: These involve the condensation of biphenyl derivatives with imidazo[1,2-a]pyridine precursors under acidic or basic conditions.
Multicomponent Reactions: These reactions allow the formation of the imidazo[1,2-a]pyridine core in a single step by combining multiple reactants in one pot.
Oxidative Coupling: This method involves the coupling of biphenyl and imidazo[1,2-a]pyridine derivatives using oxidizing agents.
Industrial production methods often involve optimization of these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-Biphenylyl)-7-methylimidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the piperidine-4-carboxylic acid moiety.
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: These compounds have additional triazole rings, which may enhance their biological activity.
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[[7-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C27H27N3O2/c1-19-11-16-30-24(18-29-14-12-23(13-15-29)27(31)32)26(28-25(30)17-19)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-11,16-17,23H,12-15,18H2,1H3,(H,31,32) |
InChI Key |
JJHUIBTYKZPXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CN3CCC(CC3)C(=O)O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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